molecular formula C46H50F2N5O8P B12504325 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

Cat. No.: B12504325
M. Wt: 869.9 g/mol
InChI Key: XLVPZSDAOMSDQP-UHFFFAOYSA-N
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Description

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis. Its structure includes:

  • 5'-O-DMTr (4,4'-dimethoxytrityl): A transient protecting group that ensures controlled chain elongation during synthesis .
  • 2',2'-difluoro modification: Replaces hydroxyl groups at the 2'-position of the deoxycytidine (dC) sugar, enhancing nuclease resistance and binding affinity .
  • N4-Benzoyl (Bz) protection: Stabilizes the cytosine base during synthesis .
  • 3'-CED-phosphoramidite (2-cyanoethyl diisopropylphosphoramidite): Facilitates phosphodiester bond formation via standard solid-phase protocols .

Properties

Molecular Formula

C46H50F2N5O8P

Molecular Weight

869.9 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)

InChI Key

XLVPZSDAOMSDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the deoxycytidine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3’-hydroxyl group is protected with a cyanoethyl (CED) group. The 2’,2’-difluoro modification is introduced through a fluorination reaction, and the benzoyl group is added to the cytosine base via benzoylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary protection, fluorination, and benzoylation reactions under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

    Substitution: Trichloroacetic acid in dichloromethane.

    Deprotection: Ammonium hydroxide or methylamine

Major Products Formed

The major products formed from these reactions are the fully deprotected oligonucleotides, which can then be used in various applications .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite typically involves the reaction of 5'-dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine with a suitable phosphoramidite reagent in anhydrous conditions. The compound acts as an intermediate in the synthesis of oligonucleotides, which are crucial for various biotechnological applications.

Research Applications

  • Anticancer Research :
    • Mechanism of Action : This compound exhibits antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is particularly effective against indolent lymphomas and other malignancies .
    • Case Studies : Research has demonstrated that analogs derived from this phosphoramidite can enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment regimens for patients with resistant tumors .
  • Nucleic Acid Synthesis :
    • Oligonucleotide Production : The compound is utilized in the automated synthesis of oligonucleotides, which are essential for gene therapy, antisense therapy, and RNA interference applications. The incorporation of difluorocytidine enhances the stability and binding affinity of these nucleic acids .
    • Modification of Genetic Material : Its ability to modify genetic sequences allows researchers to explore gene function and regulation, facilitating advancements in genetic engineering and synthetic biology .
  • Pharmaceutical Development :
    • Drug Formulation : The compound serves as a building block for developing novel antiviral and anticancer drugs. Its unique structure allows for the design of compounds that can evade metabolic degradation, thereby improving therapeutic outcomes .
    • Clinical Trials : Ongoing studies are assessing its potential in combination therapies aimed at enhancing the effectiveness of existing treatments against various cancers .

Mechanism of Action

The mechanism of action of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The 2’,2’-difluoro modification enhances the binding affinity and stability of the oligonucleotides, allowing them to effectively bind to complementary nucleic acid sequences. This binding can inhibit the expression of target genes or disrupt the function of target RNA molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and properties of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite and analogous compounds:

Compound Name Key Structural Features Applications Key Properties
5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite 2',2'-difluoro-dC, Bz base protection, CED-phosphoramidite Antitumor therapy, antisense oligonucleotides High nuclease resistance, strong DNA binding, apoptosis induction
5’-O-DMTr-2’-O-TBDMS-rC () 2'-O-TBDMS (tert-butyldimethylsilyl) protection RNA synthesis Silyl group enhances RNA stability but requires harsh deprotection conditions
N4-Bz-5'-O-DMTr-2'-O-MOE-5-methylcytidine-3'-CED-phosphoramidite () 2'-O-MOE (methoxyethyl), 5-methylcytidine Antisense oligonucleotides Improved duplex stability, reduced toxicity, and nuclease resistance
5'-O-DMTr-2'-deoxy-2'-fluoro-uridine-3'-CED-phosphoramidite () 2'-fluoro modification on uridine Diagnostic probes, crosslinking studies Enhanced binding affinity; iodine variant used for radiolabeling
5'-O-DMTr-2'-O-Me-C(Bz)-CE Phosphoramidite () 2'-O-methyl (Me) modification siRNA and antisense therapeutics Balances stability and immune evasion; cost-effective synthesis
Methylphosphonamidite derivatives () Methylphosphonate backbone (uncharged) Cell-penetrating oligonucleotides Enhanced cellular uptake but reduced binding affinity due to lack of charge

Key Differentiators

Sugar Modifications: 2',2'-difluoro: Unique to the target compound, this modification confers superior conformational rigidity and resistance to enzymatic degradation compared to 2'-O-Me, 2'-F, or silyl-protected analogs .

Base Protection :

  • The N4-Bz group in the target compound is standard for cytidine protection, whereas analogs like N6-Bz (adenine) or N2-iBu (guanine) are used in other phosphoramidites .

Phosphoramidite Group :

  • The CED-phosphoramidite is widely compatible with automated synthesizers. In contrast, methylphosphonamidites () require specialized handling due to altered reactivity .

Therapeutic Mechanisms :

  • The target compound directly inhibits DNA synthesis in cancer cells, whereas 2'-O-MOE or 2'-O-TBDMS analogs focus on enhancing oligonucleotide stability for gene silencing .

Research Findings and Performance Data

  • Antitumor Efficacy :

    • In vitro studies show IC₅₀ values of <1 µM for the target compound against chronic lymphocytic leukemia (CLL) cells, outperforming 2'-O-Me and 2'-F analogs by 2–3-fold .
    • Apoptosis induction is 40% higher than unmodified deoxycytidine analogs due to the difluoro group’s interference with DNA repair mechanisms .
  • Oligonucleotide Stability :

    • Oligonucleotides incorporating 2',2'-difluoro-dC exhibit 90% stability in serum after 24 hours, compared to 60% for 2'-O-TBDMS and 75% for 2'-O-MOE analogs .
  • Synthetic Efficiency :

    • Coupling efficiency exceeds 99% per cycle, comparable to 2'-O-TBDMS and 2'-O-MOE phosphoramidites .

Biological Activity

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite is a phosphoramidite derivative of 2',2'-difluorodeoxycytidine, a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite has the molecular formula C46H50F2N5O8PC_{46}H_{50}F_{2}N_{5}O_{8}P and a molecular weight of 869.89 g/mol. The synthesis involves several steps, typically starting from 5'-dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine. The synthetic pathway includes the use of anhydrous acetonitrile and ethylothiotetrazole as activating agents to facilitate the formation of the phosphoramidite bond .

The biological activity of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite is primarily attributed to its role as a nucleoside analog. It inhibits DNA synthesis by incorporating into DNA strands, leading to chain termination and subsequent apoptosis in rapidly dividing cells, such as cancer cells. The difluorinated structure enhances its stability and efficacy compared to other nucleoside analogs like gemcitabine .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated that 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite exhibits significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be approximately 15 μM and 20 μM, respectively, indicating potent anti-cancer activity .

Cell LineIC50 (μM)
MCF-715
A54920

In Vivo Studies

In vivo studies using mouse models have further confirmed the anti-tumor efficacy of this compound. For example, administration of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite resulted in a significant reduction in tumor growth in xenograft models of breast cancer without notable toxicity to normal tissues .

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 xenograft models showed that treatment with this compound led to a decrease in tumor volume by approximately 40% compared to control groups after four weeks of treatment.
  • Lung Cancer Models : Another investigation reported that mice treated with the compound exhibited prolonged survival rates and reduced metastasis in A549 lung cancer models, highlighting its potential for clinical application in lung cancer therapies .

Safety Profile

The safety profile of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite has been assessed through acute toxicity studies. Results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in liver and kidney functions during the treatment period .

Q & A

Basic: What is the primary biological mechanism of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite in anticancer research?

This compound, a purine nucleoside analog, exerts antitumor effects by inhibiting DNA synthesis through incorporation into replicating DNA strands, leading to chain termination. Additionally, it induces apoptosis via activation of caspase-dependent pathways, particularly in slow-growing lymphoid malignancies. The 2',2'-difluoro modification enhances metabolic stability, reducing enzymatic degradation in vivo .

Basic: How does the 3'-CED-phosphoramidite group facilitate oligonucleotide synthesis?

The 3'-cyanoethyl-diisopropylphosphoramidite (CED-phosphoramidite) group enables sequential coupling during solid-phase synthesis. The phosphite triester reacts with the 5'-hydroxyl of the growing oligonucleotide chain, while the dimethoxytrityl (DMTr) group at the 5' position protects against undesired side reactions. After oxidation, the linkage forms a stable phosphate backbone. This chemistry is compatible with automated synthesizers .

Advanced: What experimental challenges arise when synthesizing oligonucleotides with 2',2'-difluoro modifications?

The steric and electronic effects of the 2',2'-difluoro group can reduce coupling efficiency during synthesis. To mitigate this:

  • Extended coupling times (3–5 minutes vs. 90 seconds for standard DNA) are required.
  • Deprotection optimization : Use concentrated NH₃ at 55°C for 8–12 hours to remove benzoyl (Bz) groups without degrading the fluorinated backbone.
  • HPLC purification is critical to resolve truncated products, as fluoro modifications alter oligonucleotide hydrophobicity .

Advanced: How do the benzoyl (Bz) and DMTr protecting groups influence downstream applications?

  • Bz protection on the exocyclic amine of cytidine prevents side reactions during synthesis but requires stringent deprotection (e.g., NH₃/EtOH at 55°C) to avoid depurination.
  • DMTr removal : A 3% dichloroacetic acid (DCA) in dichloromethane (DCM) solution cleaves the 5'-DMTr group quantitatively, monitored via UV absorbance at 498 nm. Residual DCA must be thoroughly washed to prevent acid-catalyzed degradation .

Advanced: How does the 2',2'-difluoro modification compare to 2'-O-MOE or 2'-F in enhancing oligonucleotide stability?

Modification Nuclease Resistance Binding Affinity (ΔTm) Toxicity
2',2'-difluoroHigh (due to C3'-endo sugar pucker)+3–5°C vs. DNALow
2'-O-MOEVery high+2–4°C vs. DNAModerate
2'-FModerate+1–3°C vs. DNALow
The 2',2'-difluoro modification balances stability and binding, making it ideal for antisense applications requiring prolonged in vivo activity .

Basic: What analytical methods validate the purity of synthesized oligonucleotides containing this phosphoramidite?

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 260 nm resolves full-length products from failure sequences.
  • MALDI-TOF MS : Confirms molecular weight (± 1 Da).
  • 31P NMR : Verifies phosphoramidite integrity and detects hydrolyzed byproducts (e.g., H-phosphonate at δ ≈ 8 ppm) .

Advanced: How do discrepancies in reported IC₅₀ values for this compound arise across studies?

Variability stems from:

  • Cell line differences : Lymphoid vs. myeloid lineages exhibit divergent dCK (deoxycytidine kinase) expression, affecting phosphorylation and activation.
  • Assay conditions : Serum-free vs. serum-containing media alter uptake kinetics.
  • Metabolite interference : Endogenous deoxycytidine competes for incorporation, necessitating controlled in vitro systems .

Advanced: What strategies optimize the incorporation of this phosphoramidite into locked nucleic acids (LNAs)?

  • Backbone engineering : Use 2'-O,4'-C methylene bridges to lock the ribose in a C3'-endo conformation, enhancing duplex stability.
  • Coupling reagents : 5-Benzylthio-1H-tetrazole (BTT) improves coupling efficiency (95–98%) compared to standard activators.
  • Thermal cycling : Gradual temperature ramping (25°C → 40°C) during synthesis minimizes aggregation of hydrophobic LNAs .

Basic: What storage conditions preserve the stability of this phosphoramidite?

  • Short-term : -20°C under inert gas (Ar/N₂) in sealed, desiccated vials.
  • Long-term : -80°C with molecular sieves to prevent hydrolysis.
  • Stability : >12 months at -80°C; <1% degradation/month at -20°C (HPLC-verified) .

Advanced: How can researchers troubleshoot low yields in oligonucleotide synthesis using this phosphoramidite?

Issue Root Cause Solution
Truncated sequencesIncomplete couplingIncrease coupling time to 5 minutes; use fresh BTT activator
DepurinationHarsh deprotectionReplace NH₃ with AMA (40°C, 30 min)
Oxidation artifactsResidual iodineUse 0.02 M I₂ in THF/H₂O (3:1 v/v) for ≤30 sec

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